molecular formula C30H37N5O5 B051555 Ergosine CAS No. 561-94-4

Ergosine

Cat. No. B051555
CAS RN: 561-94-4
M. Wt: 547.6 g/mol
InChI Key: NESVMZOPWPCFAU-ZPRCMDFASA-N
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Description

Ergosine belongs to a group of compounds known as ergot alkaloids, which are secondary metabolites produced by the fungus Claviceps purpurea and related species. These compounds have a wide range of biological activities and have been used in medicine for several centuries. The structure of ergot alkaloids is characterized by a tetracyclic ergoline ring system, which is essential for their biological activity.

Synthesis Analysis

The synthesis of Ergosine and related ergot alkaloids involves a complex biosynthetic pathway within the producing fungi. Key enzymes in this pathway include non-ribosomal peptide synthetases (NRPS) and dimethylallyl tryptophan synthase (DMATS), which initiate the synthesis process. Subsequent enzymatic reactions involve the cyclization of the peptide chain to form the ergoline skeleton, followed by a series of modifications including hydroxylation, methylation, and halogenation to produce various ergot alkaloids, including Ergosine (Lorenz et al., 2009).

Scientific Research Applications

Ergot alkaloids are indole compounds that are biosynthetically derived from L-tryptophan and represent the largest group of fungal nitrogen metabolites found in nature . The common part of ergot alkaloids is lysergic acid . Ergot alkaloids are produced by a wide range of fungi and are considered medically important because of their significant effect on the central nervous system of mammals, due to their structural similarity to neurotransmitters .

In terms of application, an ultra-high performance liquid chromatography coupled to tandem mass spectrometry method is proposed for the determination of the major ergot alkaloids (ergometrine, ergosine, ergotamine, ergocornine, ergokryptine, ergocristine) and their epimers in oat-based foods and food supplements . This method involved an extraction with acetonitrile and ammonium carbonate and a clean-up step based on dispersive solid-phase extraction, employing a mixture of C18/Z-Sep+ as sorbents .

  • Chemical Analysis Ergosine is often analyzed in food and supplement samples to ensure safety . A method involving ultra-high performance liquid chromatography coupled to tandem mass spectrometry is used for the determination of major ergot alkaloids, including ergosine . This method is applied to oat-based products, and it involves an extraction with acetonitrile and ammonium carbonate, followed by a clean-up step based on dispersive solid-phase extraction .

  • Pharmacological Research Ergot alkaloids, including ergosine, have significant effects on the central nervous system of mammals due to their structural similarity to neurotransmitters . This makes them important in pharmacological research, particularly in the study of neurological disorders .

  • Toxicology Ergot alkaloids are considered mycotoxins due to the severe toxic effects of ergot-contaminated grains on human and animal health . Therefore, ergosine, as part of these alkaloids, is studied in the field of toxicology .

  • Biochemical Research Ergosine, like other ergot alkaloids, is used in biochemical research due to its complex structure and biological activity . For example, it can be used to study the biosynthesis of ergot alkaloids and the enzymes involved in this process .

  • Agricultural Research Ergot alkaloids are produced by fungi that parasitize the seeds of living plants, such as rye, triticale, wheat, oat, and barley . Therefore, ergosine can be used in agricultural research to study the impact of these fungi and their alkaloids on crop health and yield .

  • Food Safety Ergosine can be found in cereal-based foods and feed due to contamination with ergot alkaloids . Therefore, it is studied in the field of food safety to develop methods for detecting and quantifying ergot alkaloids in food and feed samples .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36)/t18-,22-,23+,24+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESVMZOPWPCFAU-ZPRCMDFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893989
Record name Ergosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergosine

CAS RN

561-94-4
Record name Ergosine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosine
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Record name Ergosine
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Record name Ergosine
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Record name ERGOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,460
Citations
AS Moubarak, EL Piper, ZB Johnson… - Journal of Agricultural …, 1996 - ACS Publications
… , the amount of recovery of ergosine from serum samples to … ergosine to ergosinine) ranged from 30.6 to 34.4%. The relationship between concentration of ergosine added and ergosine …
Number of citations: 47 pubs.acs.org
JK Porter, CW Bacon, JD Robbins - Journal of Agricultural and …, 1979 - ACS Publications
Epichloé typhina, isolated from toxic K-31 tall fescue grass, was shown to produce ergot alkaloidsin vitro. Ergosine, ergosinine, and chanoclavine I were isolated and identified …
Number of citations: 95 pubs.acs.org
E Müller‐Schweinitzer, P Ellis… - Drug development …, 1992 - Wiley Online Library
… and ergosine than against 5‐HT, suggesting that ergosine … a parallel fashion when ergosine or ergosinine were present … becoming similar to that of ergosine when an incubation time …
Number of citations: 3 onlinelibrary.wiley.com
S Smith, GM Timmis - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… ergosine differs from ergosinine only in the configuration of the lysergic acid portion of the molecule. Ergosinine and ergosine … Like the other ergot alkaloids, solutions of ergosine and …
Number of citations: 27 pubs.rsc.org
S Uhlig, D Petersen, E Rolèn, W Egge-Jacobsen… - Phytochemistry …, 2011 - Elsevier
A new natural ergopeptine, ergosedmine, was isolated from sclerotia of the ascomycete Claviceps purpurea. Its structure was elucidated by 1D- and 2D-NMR spectroscopy and mass …
Number of citations: 14 www.sciencedirect.com
A Baumert, D Erge, D Gröger - Planta medica, 1982 - thieme-connect.com
The peptide ergot alkaloids= ergopeptines [1] are compo-sed of lysergic acid and the cyclol group containing peptide moiety. The cyclol part of the molecule is biosynthetically denved …
Number of citations: 25 www.thieme-connect.com
W Maier, D Erge, B Schumann, D Gröger - Biochemical and biophysical …, 1981 - Elsevier
A cell-free system of Claviceps purpurea has been described which incorporates [ 14 C] leucine into the peptide-type ergot alkaloid ergosine. Cell-free extracts may be prepared either …
Number of citations: 25 www.sciencedirect.com
D Mulac, HU Humpf - Toxicology, 2011 - Elsevier
… Ergosine, α-ergocryptine and ergocristine showed a … Ergosine and ergotamine induced a LDH-release about 3–7.5%. While the effect in RPTEC was only little enhanced for ergosine, …
Number of citations: 89 www.sciencedirect.com
AC White - Edinburgh Medical Journal, 1940 - ncbi.nlm.nih.gov
… Ergoclavin, another of this group, may either be a mixture of ergosine and ergosinine 14 or of ergosine and ergotaminine,15 according to the specimen examined. This type of molecular …
Number of citations: 5 www.ncbi.nlm.nih.gov
W Maier, D Erge, D Gröger - FEMS Microbiology Letters, 1981 - academic.oup.com
… incorporation of L-leucine into ergosine. We wish to report further experiments in this area. … Purification, quantitation of ergotamine and ergosine and methods used for measurement of …
Number of citations: 9 academic.oup.com

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